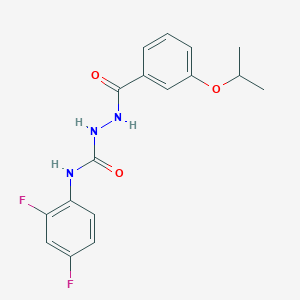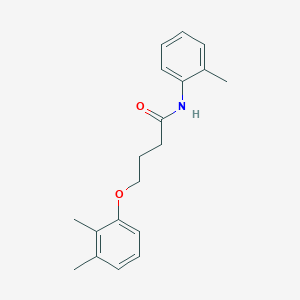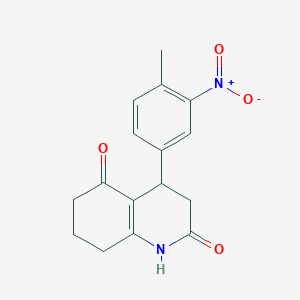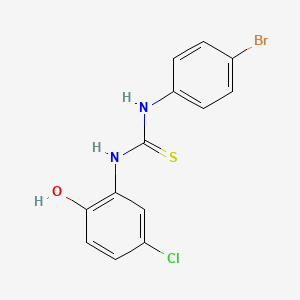
N-(3-acetylphenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C18H14N2O4 and its molecular weight is 322.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.09535693 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
One area of research involves the synthesis of novel benzenesulfonamide derivatives, including isoxazolyl-phenyl benzenesulfonamide compounds. Such studies aim to explore chemical reactivity and potential biological applications. For instance, Fahim and Shalaby (2019) synthesized chlorinated compounds showing significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. Their work also included a detailed theoretical and experimental analysis of one compound, 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide (ISP), highlighting its interaction against KSHV thymidylate synthase complex (Fahim & Shalaby, 2019).
Antimicrobial and Anticancer Activities
Research has also been conducted on the synthesis of isoxazole-containing sulfonamides with potent inhibitory properties against carbonic anhydrase II and VII, which are important for their roles in various physiological functions. Altuğ et al. (2017) found that these compounds exhibited excellent inhibitory activity, suggesting potential for therapeutic applications (Altuğ et al., 2017).
Material Science and Polymer Research
In material science, the synthesis of photoactive polyamides derived from isophthalic acid and aromatic diamines has been investigated. Mallakpour and Rafiee (2007) explored the use of microwave-assisted synthesis in ionic liquid to produce novel photoactive polyamides, demonstrating the potential of isoxazole derivatives in developing advanced materials with specific optical properties (Mallakpour & Rafiee, 2007).
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-11(21)12-4-2-6-14(8-12)19-18(23)16-10-17(24-20-16)13-5-3-7-15(22)9-13/h2-10,22H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGCDMDDDRXGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4,6-dimethyl-2-pyrimidinyl)-5-(2-furylmethyl)-6-hydroxy-4-methyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B4618802.png)
![N-(3,4-dichlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4618818.png)




![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4618864.png)

![4-chlorobenzyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4618875.png)
![N-(3-methylphenyl)-2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide](/img/structure/B4618878.png)
![5,7-Dimethyl-3-(pentylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4618887.png)
![(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B4618891.png)

![2-methoxyethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B4618897.png)
